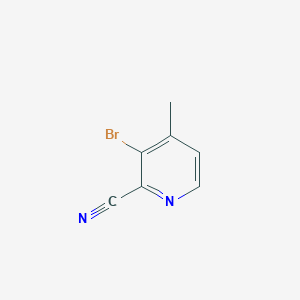

3-Bromo-4-methylpicolinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

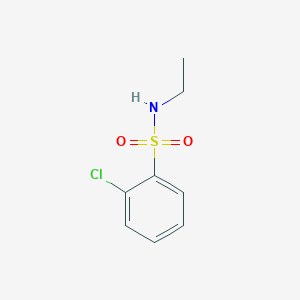

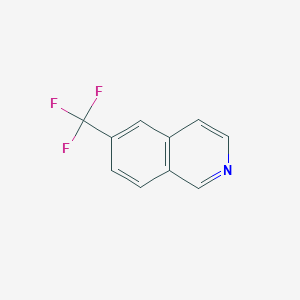

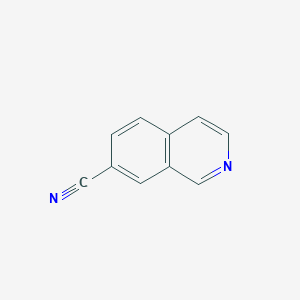

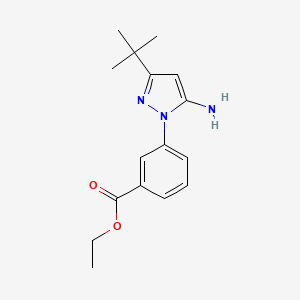

3-Bromo-4-methylpicolinonitrile is a chemical compound that is related to various research areas, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a derivative of picolinonitrile, which is a nitrile compound with a bromine and a methyl group attached to the pyridine ring. The presence of the bromine atom makes it a potential candidate for further chemical reactions, such as cross-coupling, to create more complex molecules.

Synthesis Analysis

The synthesis of compounds related to 3-Bromo-4-methylpicolinonitrile involves various strategies. For instance, the synthesis of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone demonstrates the use of starting materials like 2,3-dibromo-1,4-naphthoquinone to create brominated compounds with potential for further functionalization . Similarly, the synthesis of 3-benzyloxy-4-bromopicolinate esters shows a practical approach to creating highly functionalizable pyridines, which could be used as building blocks for the preparation of biologically active compounds . These methods often involve multiple steps and can yield a variety of

Applications De Recherche Scientifique

Synthesis and Pharmaceutical Applications

- Synthesis of Pharmaceutical Compounds: 3-Bromo-4-methylpicolinonitrile is utilized in the synthesis of various pharmaceutical compounds. For instance, it is used as a starting material in the synthesis of key substances related to Rabeprazole sodium, a drug used for treating gastroesophageal reflux disease (Xiao-Shu He et al., 2020). Furthermore, it plays a crucial role in the production of intermediates for PI3K/mTOR inhibitors, which are significant in cancer treatment (Fei Lei et al., 2015).

Chemical Synthesis and Material Science

- Synthesis of Halogenated Compounds: The compound is instrumental in the chemical synthesis of various halogenated organic compounds. For example, it has been used in the synthesis of 3-bromopyridine-2-carbonitrile, demonstrating interesting properties in the solid state, such as short intermolecular Br...N contacts and π–π stacking interactions (M. Sharif et al., 2019).

- Photochromic Ruthenium DMSO Complexes: It also finds application in the preparation of photochromic ruthenium DMSO complexes, where its derivatives display significant energy conversion efficiency (A. Rachford et al., 2006).

Catalysis and Reaction Research

- Intramolecular Coupling Reactions: 3-Bromo-4-methylpicolinonitrile is used in studies focusing on copper-catalyzed intramolecular O-vinylation reactions, which are fundamental for understanding various cyclization processes in organic chemistry (Yewen Fang et al., 2007).

Environmental and Soil Science

- Soil Fumigant Degradation Studies: The degradation and sorption of methyl bromide in soil, where derivatives of brominated compounds like 3-Bromo-4-methylpicolinonitrile might be relevant, have been studied to understand its environmental impact (J. Gan et al., 1994).

Safety and Hazards

The safety information available indicates that 3-Bromo-4-methylpicolinonitrile is associated with several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards if the compound is ingested, comes into contact with skin or eyes, or if its dust is inhaled. Precautionary measures include avoiding inhalation, contact with skin or eyes, and ensuring good ventilation .

Propriétés

IUPAC Name |

3-bromo-4-methylpyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-5-2-3-10-6(4-9)7(5)8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVRTASSYFBLLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620664 |

Source

|

| Record name | 3-Bromo-4-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-methylpicolinonitrile | |

CAS RN |

717843-45-3 |

Source

|

| Record name | 3-Bromo-4-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Chloro-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B1321869.png)